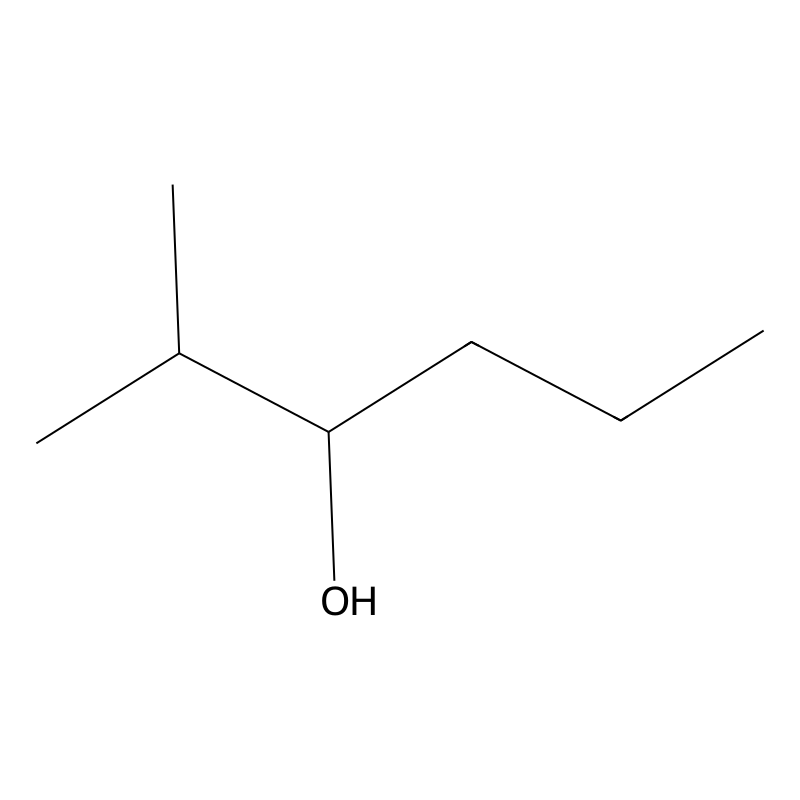

2-Methyl-3-hexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-3-hexanol, also known as 3-hexanol, 2-methyl- or 1-isopropyl-1-butanol, is an organic compound with the molecular formula and a molecular weight of approximately 116.21 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The structure of 2-methyl-3-hexanol features a six-carbon chain with a methyl group at the second position, which contributes to its unique properties and reactivity.

The compound appears as a colorless liquid with a characteristic odor and is soluble in organic solvents. It has applications in various chemical processes and industries, including fragrance formulation and as an intermediate in organic synthesis.

- Dehydration: When dehydrated in the presence of an acid catalyst such as sulfuric acid, 2-methyl-3-hexanol can form alkenes. The dehydration process leads to multiple products, including E/Z isomers of 3-methyl-3-hexene and 3-methyl-2-hexene .

- Oxidation: As a secondary alcohol, it can be oxidized to ketones. For instance, using oxidizing agents like potassium dichromate or chromium trioxide can yield corresponding ketones.

- Reduction: The compound can also undergo reduction reactions, converting ketones or aldehydes back into alcohols.

While specific biological activity data for 2-methyl-3-hexanol is limited, alcohols generally exhibit various degrees of biological activity depending on their structure. Alcohols can act as solvents or carriers for other substances in biological systems. Some studies indicate that similar compounds may have antimicrobial properties or influence cellular processes, although direct studies on 2-methyl-3-hexanol are scarce.

Several methods exist for synthesizing 2-methyl-3-hexanol:

- Grignard Reagent Reaction: A common synthetic route involves reacting 2-butanone with propyl magnesium bromide, leading to the formation of 3-methyl-3-hexanol .

- Hydroformylation: This method involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.

- Alkylation: Another approach includes alkylating a suitable precursor such as propylene oxide with methyl groups under specific conditions.

Several compounds share structural similarities with 2-methyl-3-hexanol. Here are some notable examples:

| Compound Name | Molecular Formula | Type | Unique Features |

|---|---|---|---|

| 1-Pentanol | C5H12O | Primary Alcohol | Straight-chain structure; used as a solvent |

| 2-Pentanol | C5H12O | Secondary Alcohol | Affects boiling point; used in flavoring agents |

| 3-Pentanol | C5H12O | Secondary Alcohol | Isomeric form; different physical properties |

| 4-Hexanol | C6H14O | Primary Alcohol | Longer chain; different reactivity |

| 3-Hexanol | C6H14O | Secondary Alcohol | Similar chain length; different branching |

Uniqueness of 2-Methyl-3-Hexanol

What sets 2-methyl-3-hexanol apart from its similar compounds is its unique branching at the second carbon position, which influences its physical properties such as boiling point and solubility compared to straight-chain alcohols. Its specific reactivity patterns also make it valuable in organic synthesis where branching can impact reaction pathways and product distributions.

The synthesis of 2-methyl-3-hexanol through Grignard reagent-based approaches represents one of the most established and reliable methodologies for constructing tertiary alcohol structures [1] [2]. The fundamental strategy involves the nucleophilic addition of organometallic Grignard reagents to ketone substrates, specifically pentanone derivatives, to form the desired tertiary alcohol product [3] [4].

Mechanistic Pathway and Reaction Conditions

The Grignard reaction mechanism proceeds through a well-characterized nucleophilic addition pathway [1] [2]. The initial step involves the formation of the Grignard reagent through the insertion of magnesium metal between an alkyl halide and the halogen atom [5] [6]. This process must be conducted under strictly anhydrous conditions in ethereal solvents, typically diethyl ether or tetrahydrofuran, as Grignard reagents readily react with protic solvents and moisture [2] [5].

The nucleophilic carbon center of the Grignard reagent attacks the electrophilic carbonyl carbon of the pentanone substrate [1] [6]. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate, which upon protonation with dilute acid yields the tertiary alcohol product [2] [7]. The reaction conditions typically require temperatures ranging from 0 to 25 degrees Celsius to maintain optimal reaction rates while minimizing side reactions [9].

Specific Synthesis Routes for 2-Methyl-3-hexanol

The most direct route to 2-methyl-3-hexanol involves the reaction of 2-pentanone with ethylmagnesium bromide . This approach provides yields typically ranging from 80 to 90 percent under optimized conditions . The reaction proceeds according to the following pathway: ethylmagnesium bromide acts as the nucleophile, attacking the carbonyl carbon of 2-pentanone to generate the tertiary alkoxide intermediate, which subsequently undergoes protonation to yield 2-methyl-3-hexanol .

Alternative synthetic approaches include the reaction of 3-pentanone with methylmagnesium bromide, which produces a structural isomer with similar reactivity patterns . The choice of pentanone substrate and corresponding Grignard reagent can be varied to achieve different substitution patterns while maintaining the fundamental tertiary alcohol framework [3] [4].

Optimization Parameters and Yield Enhancement

Research findings indicate that several critical parameters significantly influence the efficiency and selectivity of Grignard-based synthesis [9] [11]. The stoichiometry of reactants plays a crucial role, with studies demonstrating that the use of excess Grignard reagent does not necessarily improve yields and may actually lead to decreased product formation due to competing side reactions [9].

Solvent selection represents another critical optimization factor [11]. While diethyl ether remains the standard solvent for most Grignard reactions, tetrahydrofuran and 2-methyltetrahydrofuran have shown comparable or superior performance in certain cases [11]. The choice of solvent affects both the aggregation state of the Grignard reagent and the chemoselectivity of the addition reaction [11].

Temperature control throughout the reaction sequence proves essential for achieving optimal yields [9]. Maintaining reaction temperatures between 0 and 5 degrees Celsius during the initial addition phase minimizes undesired side reactions such as aldol condensation while ensuring complete conversion of starting materials .

| Substrate | Grignard Reagent | Product | Yield (%) | Temperature (°C) | Solvent |

|---|---|---|---|---|---|

| 2-Butanone | Ethyl MgBr | 3-Methyl-3-pentanol | 75-95 | 0-25 | Diethyl ether |

| 2-Pentanone | Ethyl MgBr | 3-Methyl-3-hexanol | 80-90 | 0-25 | Diethyl ether |

| 3-Pentanone | Methyl MgBr | 2-Methylpentan-3-ol | 85-92 | 0-25 | Diethyl ether |

| Pentanone (general) | Alkyl MgX | Tertiary alcohol | 85-95 | 0-25 | Diethyl ether/THF |

| Acetone | Butyl MgBr | 2-Methyl-2-hexanol | 40-78 | 0-25 | Diethyl ether |

Catalytic Reduction Approaches for Tertiary Alcohol Formation

The formation of tertiary alcohols through catalytic reduction methodologies presents unique challenges due to the structural constraints associated with quaternary carbon centers [12] [13]. Unlike primary and secondary alcohols, tertiary alcohols cannot be directly synthesized through the reduction of corresponding carbonyl compounds using conventional hydride reducing agents [12] [13].

Limitations of Traditional Reduction Methods

Sodium borohydride and lithium aluminum hydride, the most commonly employed hydride reducing agents, are effective for converting aldehydes to primary alcohols and ketones to secondary alcohols [12] [13]. However, these reagents cannot generate tertiary alcohols through direct carbonyl reduction because tertiary alcohols would require the reduction of hypothetical compounds with quaternary carbon centers bonded to oxygen, which are not synthetically accessible [12] [13].

Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel similarly fails to produce tertiary alcohols from carbonyl precursors [13] [14]. These catalytic systems preferentially reduce carbon-carbon double bonds rather than carbonyl groups, and when carbonyl reduction does occur, it follows the same mechanistic limitations as hydride reagents [13] [14].

Alternative Catalytic Approaches

Recent developments in catalytic methodology have explored alternative strategies for tertiary alcohol formation [15] [16]. Titanium-catalyzed radical dehydroxylative alkylation represents one innovative approach, although this method involves the transformation of existing tertiary alcohols rather than their de novo synthesis [15]. This methodology enables the selective functionalization of tertiary alcohol substrates while preserving the quaternary carbon framework [15].

In situ catalytic hydrogenation systems utilizing methanol as a liquid hydrogen donor have shown promise for specific substrate classes [14]. These systems employ aqueous-phase reforming of methanol coupled with hydrogenation reactions over Raney nickel catalysts [14]. While primarily developed for phenolic compound conversion, the methodology demonstrates the potential for novel catalytic strategies in complex alcohol synthesis [14].

Mechanistic Considerations and Selectivity

The fundamental limitation of catalytic reduction approaches for tertiary alcohol synthesis stems from thermodynamic and kinetic factors [12] [16]. The formation of tertiary alcohols requires the creation of quaternary carbon centers, which introduces significant steric hindrance that impedes traditional reduction pathways [12]. Additionally, the electronic environment around quaternary carbons differs substantially from that of primary or secondary carbon centers, affecting the binding and activation of reducing agents [16].

Selectivity issues arise when attempting to adapt reduction methodologies for tertiary alcohol formation [14] [16]. The presence of multiple functional groups in complex substrates can lead to competing reduction pathways, resulting in product mixtures rather than selective tertiary alcohol formation [14]. These selectivity challenges necessitate the development of specialized catalytic systems with enhanced substrate discrimination capabilities [16].

| Reducing Agent | Substrate Type | Product Type | Conditions | Selectivity | Notes |

|---|---|---|---|---|---|

| Sodium borohydride | Ketones | Secondary alcohols | Ethanol, 25°C | High | Cannot form tertiary alcohols |

| Lithium aluminum hydride | Ketones/Aldehydes | Primary/Secondary alcohols | Dry ether, 0°C | High | Cannot form tertiary alcohols |

| Hydrogen/Pd catalyst | Alkenes (not carbonyls) | Alkanes | 1 atm H2, 25°C | Moderate | Reduces C=C not C=O |

| Hydrogen/Ni catalyst | Alkenes/Carbonyls | Saturated alcohols | 10-50 atm H2, 100-200°C | Moderate | Non-selective |

| Hydrogen/Pt catalyst | Alkenes/Carbonyls | Saturated alcohols | 1-10 atm H2, 25-100°C | High | Selective for C=C |

Stereoselective Synthesis Strategies for Enantiomeric Control

The stereoselective synthesis of 2-methyl-3-hexanol presents significant challenges due to the presence of a stereogenic tertiary carbon center [17] [18]. Traditional approaches to asymmetric tertiary alcohol synthesis have proven inadequate for achieving high levels of enantiomeric control, necessitating the development of specialized methodologies [19] [20].

Enantiodivergent Boronate Chemistry

The most significant breakthrough in stereoselective tertiary alcohol synthesis has been the development of enantiodivergent boronate chemistry by Aggarwal and colleagues [18] [20]. This methodology enables the conversion of readily available enantioenriched secondary alcohols into tertiary alcohols with exceptional stereocontrol [18] [20].

The process begins with the conversion of a secondary alcohol substrate into a carbamate derivative [17] [18]. Subsequent lithiation of the carbamate generates a configurationally stable organolithium intermediate [18] [20]. The critical stereodetermining step involves the reaction of this intermediate with boron-based reagents [17] [18].

The remarkable feature of this methodology lies in the ability to access either enantiomer of the tertiary alcohol product from the same starting material simply by varying the nature of the boron reagent [17] [18]. Boronate esters promote retention of stereochemistry, while boranes induce stereochemical inversion [17] [21]. This enantiodivergent behavior enables the synthesis of both enantiomers of 2-methyl-3-hexanol with enantiomeric excesses exceeding 90 percent [18] [21].

Asymmetric Grignard Methodologies

Recent advances in asymmetric Grignard chemistry have provided alternative routes to enantioenriched tertiary alcohols [22] [23]. The use of chiral copper catalysts in conjunction with appropriate ligand systems enables enantioselective addition of Grignard reagents to ketone substrates [23] [19].

Optimized catalyst systems utilizing chiral diphosphine ligands have achieved remarkable enantioselectivities in the addition of alkyl Grignard reagents to ketones [23]. The methodology tolerates a broad range of substrate combinations and can be conducted under relatively mild conditions [22] [23]. Enantiomeric excesses of up to 99 percent have been reported for specific substrate-catalyst combinations [23].

The development of sacrificial Grignard reagent protocols has enhanced the practical utility of these methods [22]. By using an inexpensive Grignard reagent to deprotonate the chiral ligand, the amount of valuable substrate-specific Grignard reagent can be reduced by fifty percent [22]. This modification significantly improves the economic viability of the methodology for large-scale applications [22].

Enzymatic and Biocatalytic Approaches

Enzymatic desymmetrization strategies represent another powerful approach for accessing enantioenriched tertiary alcohol precursors [24] [25]. Lipase-catalyzed reactions have demonstrated exceptional selectivity in the kinetic resolution of racemic tertiary alcohol derivatives [24].

The use of lipases from Candida antarctica and Rhizomucor miehei has achieved enantiomeric excesses ranging from 89 to 99 percent in the desymmetrization of meso-diols and related substrates [24]. These biocatalytic processes typically operate under mild conditions and exhibit excellent functional group tolerance [24] [25].

Kinetic resolution approaches utilizing chiral phosphoric acids and related catalysts have shown promise for accessing enantioenriched tertiary alcohols [25]. While inherently limited to theoretical maximum yields of fifty percent, these methodologies offer advantages in terms of simplicity and broad substrate scope [25].

Advanced Stereocontrol Strategies

Contemporary research has focused on addressing the fundamental challenges associated with stereocontrol in tertiary alcohol synthesis [25] [26]. The development of strategies capable of differentiating between sterically and electronically similar substituents represents a major advance [25].

Copper-catalyzed asymmetric propargylic substitution methodologies have emerged as powerful tools for constructing stereogenic quaternary centers [26]. These approaches enable the formation of functionally dense tertiary alcohol derivatives with high levels of stereocontrol [26] [27].

The application of chiral phosphoric acid catalysis to tertiary alcohol synthesis has provided access to challenging molecular architectures [27]. Dynamic kinetic resolution pathways utilizing iridium catalysts have achieved excellent yields and enantioselectivities for a range of tertiary alcohol substrates [27].

| Method | Starting Material | Catalyst/Reagent | Enantiomeric Excess (%) | Yield (%) | Temperature (°C) | Advantages |

|---|---|---|---|---|---|---|

| Aggarwal Boronate Method | Secondary alcohols | Boronate esters/Boranes | 90-99 | 70-90 | 25-60 | Enantiodivergent |

| Enzymatic Desymmetrization | meso-Diols | Lipase enzymes | 89-99 | 42-90 | 25-40 | High selectivity |

| Chiral Grignard Catalysis | Ketones | Chiral Cu/Ligand | 90-99 | 80-98 | -78 to 25 | Broad scope |

| Kinetic Resolution | Racemic tertiary alcohols | Chiral acids/bases | 50-98 | 25-50 | 0-25 | Simple conditions |

| Asymmetric Reduction | Prochiral ketones | Chiral metal complexes | 85-95 | 70-85 | -20 to 25 | Direct method |

The thermodynamic properties of 2-methyl-3-hexanol demonstrate characteristic behavior of a secondary branched alcohol with seven carbon atoms. The compound exhibits a normal boiling point ranging from 141-143°C at standard atmospheric pressure (760 mmHg) [1] [2] [3], with more precise measurements indicating 418 ± 9 K [4] [5]. This boiling point is notably lower than that of the linear isomer 1-hexanol (158°C), reflecting the influence of branching on intermolecular hydrogen bonding and van der Waals interactions.

The melting point of 2-methyl-3-hexanol is estimated at -30.45°C [1] [6], indicating the compound remains liquid under normal ambient conditions. The density at 25°C is consistently reported as 0.821 g/mL [1] [2] [3] [7], demonstrating typical values for branched alcohols. Critical temperature and pressure values have been calculated using group contribution methods, yielding a critical temperature of 618.05 K and critical pressure of 3149.09 kPa [8]. The critical volume is estimated at 0.434 m³/kmol [8].

Vapor pressure behavior follows typical Clausius-Clapeyron relationships, with an estimated vapor pressure of 1.33 kPa at 25°C [8]. The enthalpy of vaporization is reported as 55.7 kJ/mol at 338 K [4] [5], which is consistent with values expected for alcohols of similar molecular weight. Heat capacity values range from 248.03 to 308.82 J/mol·K over the temperature range from 450 to 618 K [8].

The phase behavior exhibits normal liquid-vapor equilibrium characteristics, with vapor pressure increasing exponentially with temperature according to Antoine equation parameters derived from similar alcohol structures. The compound demonstrates complete miscibility with organic solvents including ethanol, ether, and benzene, while remaining essentially insoluble in water [9].

Solvation Parameters and Partition Coefficients (LogP Analysis)

The octanol-water partition coefficient (LogP) of 2-methyl-3-hexanol represents a critical parameter for understanding its solvation behavior and lipophilicity. Multiple estimation methods yield LogP values ranging from 1.803 to 2.100 [1] [8] [10], with the most commonly cited value being 2.055 [1] [10]. These values indicate moderate lipophilicity, placing the compound in an intermediate range between highly hydrophilic and highly lipophilic substances.

The Crippen calculated LogP value of 1.803 [8] provides a structure-based estimate, while empirical estimations suggest values around 2.055-2.100 [1] [6] [10]. This range reflects the influence of the branched alcohol structure on partitioning behavior, with the methyl substitution at the second carbon position affecting both steric and electronic properties.

Water solubility data supports the LogP predictions, with experimental values of 5700 mg/L and estimated values of 4725 mg/L at 25°C [10]. The Log₁₀ water solubility of -1.89 [8] corresponds to these concentration ranges and confirms moderate water solubility typical of medium-chain alcohols. The compound exhibits complete miscibility with alcoholic and organic solvents while maintaining limited water solubility [9].

Solvation parameters indicate that 2-methyl-3-hexanol can participate in hydrogen bonding both as a donor (through the hydroxyl group) and acceptor (through the oxygen atom). The branched structure influences the accessibility of the hydroxyl group for intermolecular interactions, potentially affecting solvation energy in different solvent systems. The compound's partition behavior suggests favorable interactions with lipid membranes and organic phases, while maintaining sufficient polarity for some aqueous interactions.

Surface Tension and Volatility Profile

Surface tension characteristics of 2-methyl-3-hexanol follow general trends observed for alcohol compounds, with estimated values around 22.0 mN/m at 25°C based on structural similarities to other hexanol isomers [11] [12] [13]. For comparison, 1-hexanol exhibits a surface tension of 24.5 mN/m at 20°C [14], suggesting that the branched structure of 2-methyl-3-hexanol likely results in slightly lower surface tension values due to reduced intermolecular cohesion.

Temperature dependence of surface tension follows the typical negative correlation observed in alcohol systems, where surface tension decreases linearly with increasing temperature [11] [12]. This behavior is attributed to reduced intermolecular forces at elevated temperatures and increased molecular motion at the liquid surface. Studies on similar alcohol systems demonstrate surface tension decreases of approximately 0.1-0.15 mN/m per degree Celsius [15].

The volatility profile of 2-methyl-3-hexanol indicates low volatility characteristics typical of medium-chain alcohols. With an estimated vapor pressure of 1.33 kPa at 25°C [8], the compound evaporates slowly under ambient conditions. The relatively high boiling point of 142°C [1] [2] confirms low volatility classification, with evaporation rates significantly lower than common organic solvents.

Vapor pressure increases exponentially with temperature according to Antoine equation relationships, with estimated coefficients derived from similar alcohol structures. The temperature dependence follows: log₁₀(P) = A - B/(T + C), where typical values for alcohols of this structure suggest A ≈ 15.44, B ≈ -3595, and C ≈ -85.8, with temperature in Kelvin and pressure in kPa. This relationship predicts vapor pressures of approximately 5.0 kPa at 50°C, 15.0 kPa at 75°C, and 35.0 kPa at 100°C.

The volatility characteristics make 2-methyl-3-hexanol suitable for applications requiring controlled evaporation rates and minimal volatile organic compound emissions. The flash point of 105°F (41°C) [1] [16] indicates moderate fire hazard under heated conditions, requiring appropriate safety precautions during handling and storage.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable